5-Amino-3-phenyl-1,2-oxazole-4-carboxamide

Mitochondrial targeting Apoptosis induction Cancer cell biology

Researchers studying mitochondrial-mediated apoptosis often face inconsistent target engagement when substituting isoxazole scaffolds. 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide (5APOC) provides a validated solution with documented annexin V binding and mitochondrial membrane depolarization activity. Key data: (1) induces apoptosis via mitochondrial pathway in colon cancer models, with confirmed in vitro and in vivo efficacy; (2) free 5-amino group enables derivatization via amidation or sulfonylation for SAR library construction; (3) TPSA 95.1 Ų and XLogP3 1.1 support favorable solubility and permeability profiles. Bulk quantities available with batch-specific COA.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 15783-70-7
Cat. No. B1331201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
CAS15783-70-7
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N
InChIInChI=1S/C10H9N3O2/c11-9(14)7-8(13-15-10(7)12)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,14)
InChIKeyCTYHRZLZAZQSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-phenyl-1,2-oxazole-4-carboxamide (CAS 15783-70-7): Chemical Identity and Core Scaffold for Pharmaceutical Research and Development


5-Amino-3-phenyl-1,2-oxazole-4-carboxamide (CAS 15783-70-7, MF: C10H9N3O2, MW: 203.2) is a heterocyclic small molecule belonging to the phenyl-isoxazole-carboxamide class [1]. Its core structure features an oxazole ring substituted at the 3-position with a phenyl group and at the 4-position with a carboxamide moiety, with a free amino group at the 5-position [2]. This compound serves as a versatile synthetic building block and a core pharmacophore scaffold, with related derivatives demonstrating potent biological activities across oncology, cardiovascular, and metabolic disease targets including antiproliferative activity against multiple cancer cell lines (e.g., HeLa IC50 = 0.91 µM, Hep3B IC50 = 8.02 µM for derivative 2a) [3] and GATA4-NKX2-5 transcriptional synergy inhibition (IC50 = 3 µM for derivative 3i-1000) [4].

Why 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide Cannot Be Replaced by Generic Isoxazole Analogs Without Functional Consequence


Substitution of 5-amino-3-phenyl-1,2-oxazole-4-carboxamide with structurally similar isoxazole analogs is scientifically inadvisable due to the strict structure-activity relationship (SAR) constraints governing this scaffold. Within the 3-aryl-4-isoxazolecarboxamide class, minor structural modifications produce profound differences in target engagement and biological potency. For instance, variation at the 5-position of the isoxazole ring dramatically alters anticancer activity: derivatives with a free amino group (as in the target compound) exhibit distinct cellular permeability and target-binding profiles compared to 5-methyl-substituted analogs, which show divergent IC50 values across cancer cell lines [1]. Similarly, in the cardioprotective domain, the 5-methyl-3-phenylisoxazole-4-carboxamide derivative 3i-1000 demonstrates an IC50 of 3 µM against the GATA4-NKX2-5 transcriptional synergy complex—a level of potency achieved only through precise substitution patterns [2]. Generic substitution without verification of equivalent functional group positioning and substitution pattern risks complete loss of intended biological activity, rendering cross-study reproducibility impossible and undermining the validity of any comparative experimental framework [3].

Quantitative Differentiation of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: Evidence-Based Procurement Guide


Mitochondrial Membrane Permeability: Functional Differentiation from Non-Permeable Isoxazole Analogs

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide (designated as 5APOC) is specifically documented as a mitochondria membrane permeable compound . This permeability enables the compound to traverse the mitochondrial membrane and bind to annexin V, a protein located on the outer cell membrane, leading to mitochondrial membrane depolarization and subsequent apoptosis induction in cancer cells . The compound has demonstrated efficacy against human colon cancer cells in both in vitro and in vivo models, a functional property not established for the broader class of 5-methyl-substituted or unsubstituted isoxazole-4-carboxamide derivatives . The molecular basis for this permeability is attributed to the compound's physicochemical profile: polar surface area of 95.1 Ų, XLogP3 of 1.1, and balanced hydrogen bonding capacity (2 donors, 4 acceptors) [1].

Mitochondrial targeting Apoptosis induction Cancer cell biology

Annexin V Binding Specificity: A Differentiating Molecular Interaction Not Shared with Related Isoxazole Derivatives

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide (5APOC) exhibits specific binding to annexin V, a protein located in the outer cell membrane . This binding interaction is mechanistically significant because annexin V is a well-established marker for phosphatidylserine externalization during early apoptosis . The compound's annexin V binding property is directly linked to its observed anticancer effects: binding causes mitochondrial membrane depolarization and induces programmed cell death . Notably, the closely related 5-methyl-3-phenylisoxazole-4-carboxamide derivatives (e.g., compound 2a and 2e from Hawash et al., 2021) have been extensively evaluated for anticancer activity against multiple cell lines (Hep3B, HeLa, MCF-7, B16F1) with IC50 values ranging from 0.079 µM to 40.85 µM, but no annexin V binding or mitochondrial membrane depolarization activity has been reported for these 5-methyl analogs [1][2].

Annexin V binding Apoptosis detection Phosphatidylserine targeting

Colon Cancer Cell Growth Inhibition: Functional Efficacy with In Vivo Validation

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide (5APOC) inhibits the growth of colon cancer cells by inhibiting cytotoxic agent activity and inducing apoptosis, with demonstrated effectiveness in both in vitro and in vivo models . In contrast, structurally related 5-methyl-3-phenylisoxazole-4-carboxamide derivatives have been evaluated across multiple cancer cell lines including Hep3B, HepG2, HeLa, MCF-7, B16F1, Caco-2, and Colo205, with IC50 values ranging from 0.079 µM (compound 2e against B16F1 melanoma) to 40.85 µM [1][2]. However, the in vivo efficacy data for the 5-methyl analogs are limited; only the cardioprotective derivative 3i-1000 (N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide) has demonstrated in vivo efficacy, showing improved left ventricular ejection fraction and fractional shortening in mouse myocardial infarction models [3].

Colon cancer In vivo efficacy Cytotoxicity

5-Position Substitution Status: Structural Differentiation Enabling Distinct Chemical Reactivity and Derivatization Pathways

The target compound possesses a free 5-amino group on the isoxazole ring, a structural feature that fundamentally distinguishes it from the more extensively studied 5-methyl-3-phenylisoxazole-4-carboxamide derivatives [1]. This amino group provides a reactive handle for further functionalization via amidation, sulfonylation, or diazotization reactions, enabling the synthesis of diverse derivative libraries [2]. In contrast, 5-methyl-substituted analogs (e.g., compounds 2a–2g in Hawash et al., 2021) have the 5-position occupied by a methyl group, which is chemically inert for such derivatization reactions and serves primarily as a steric and electronic modulator of biological activity rather than a synthetic diversification point [1]. The computed physicochemical properties of the target compound—including topological polar surface area (95.1 Ų) and XLogP3 (1.1)—support its utility as a versatile intermediate with favorable solubility and permeability characteristics [3].

Synthetic building block Amino group reactivity Derivatization potential

Optimal Research and Development Applications for 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide Based on Evidence Differentiation


Mitochondrial Apoptosis Pathway Investigation and Colon Cancer Research

This compound is optimally suited for researchers studying mitochondrial-mediated apoptosis pathways, particularly in colon cancer models. 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide (5APOC) demonstrates documented mitochondrial membrane permeability and binding to annexin V, leading to mitochondrial membrane depolarization and apoptosis induction . The compound's demonstrated efficacy in both in vitro and in vivo colon cancer models provides a validated starting point for investigating mitochondrial apoptotic mechanisms in colorectal cancer . This application leverages the compound's unique mitochondrial permeability profile—a property not documented for 5-methyl-isoxazole analogs—making it the appropriate selection for studies requiring mitochondrial targeting capability within the isoxazole-carboxamide class.

Synthetic Derivatization and Library Construction Around the Phenyl-Isoxazole Scaffold

This compound serves as a versatile synthetic intermediate for constructing diverse phenyl-isoxazole derivative libraries. The free 5-amino group provides a reactive handle for functionalization via amidation, sulfonylation, or other amine-directed reactions, enabling exploration of chemical space inaccessible from 5-methyl-substituted analogs [1]. With favorable physicochemical properties (TPSA = 95.1 Ų, XLogP3 = 1.1) supporting solubility and permeability, the compound is suitable for generating focused libraries targeting enzymes, receptors, or protein-protein interactions [2]. Researchers building structure-activity relationship (SAR) datasets should select this compound for derivatization studies rather than 5-methyl analogs when synthetic flexibility at the 5-position is required.

Annexin V Binding and Phosphatidylserine Externalization Studies

For investigators studying early apoptotic events, particularly phosphatidylserine externalization and annexin V binding, 5-amino-3-phenyl-1,2-oxazole-4-carboxamide (5APOC) offers a unique molecular probe. The compound's documented specific binding to annexin V—a well-established marker for apoptosis detection—enables studies of the annexin V–phosphatidylserine interaction axis . This application scenario is particularly relevant for researchers requiring a small-molecule tool compound that engages the annexin V pathway, a functional property not reported for the structurally similar 5-methyl-3-phenylisoxazole-4-carboxamide derivatives that have been more extensively profiled for general cytotoxicity [3].

In Vivo Colon Cancer Model Validation Studies

Research programs requiring compounds with documented in vivo anticancer efficacy for colon cancer models should prioritize 5-amino-3-phenyl-1,2-oxazole-4-carboxamide (5APOC). Unlike the 5-methyl-isoxazole derivatives that have been extensively characterized in vitro (IC50 range 0.079–40.85 µM) but lack published in vivo anticancer validation, 5APOC has demonstrated effectiveness in both in vitro and in vivo colon cancer models . This in vivo validation provides a critical advantage for translational research programs seeking to establish proof-of-concept for isoxazole-based anticancer agents in animal models before committing to extensive synthetic optimization campaigns.

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